Cas no 2172184-67-5 (2-ethoxy-4-fluoro-1-(4-methoxyphenyl)benzene)

2-Ethoxy-4-fluoro-1-(4-methoxyphenyl)benzene is a fluorinated aromatic compound featuring both ethoxy and methoxy substituents, which contribute to its unique electronic and steric properties. This structurally tailored molecule is valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine enhances metabolic stability and binding affinity, while the alkoxy groups improve solubility and reactivity in cross-coupling reactions. Its well-defined structure allows for precise modifications, making it a versatile building block in medicinal chemistry and material science applications. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
2-ethoxy-4-fluoro-1-(4-methoxyphenyl)benzene structure
2172184-67-5 structure
Product Name:2-ethoxy-4-fluoro-1-(4-methoxyphenyl)benzene
CAS No:2172184-67-5
MF:C15H15FO2
MW:246.276808023453
CID:5808266
PubChem ID:165604547
Update Time:2025-10-25

2-ethoxy-4-fluoro-1-(4-methoxyphenyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 2-Ethoxy-4-fluoro-4'-methoxy-1,1'-biphenyl
    • 2-ethoxy-4-fluoro-1-(4-methoxyphenyl)benzene
    • 2172184-67-5
    • EN300-1586022
    • Inchi: 1S/C15H15FO2/c1-3-18-15-10-12(16)6-9-14(15)11-4-7-13(17-2)8-5-11/h4-10H,3H2,1-2H3
    • InChI Key: QMSNLLJVESCYGD-UHFFFAOYSA-N
    • SMILES: O(C1C=C(C=CC=1C1C=CC(=CC=1)OC)F)CC

Computed Properties

  • Exact Mass: 246.10560788g/mol
  • Monoisotopic Mass: 246.10560788g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 18.5Ų

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Additional information on 2-ethoxy-4-fluoro-1-(4-methoxyphenyl)benzene

2-ethoxy-4-fluoro-1-(4-methoxyphenyl)benzene: A Comprehensive Overview

2-ethoxy-4-fluoro-1-(4-methoxyphenyl)benzene (CAS No. 2172184-67-5) is a multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This aromatic compound, characterized by its unique substitution pattern, holds potential for various applications, including as an intermediate in the synthesis of pharmaceuticals and as a ligand in chemical biology studies.

The molecular structure of 2-ethoxy-4-fluoro-1-(4-methoxyphenyl)benzene is composed of a benzene ring substituted with an ethoxy group at the 2-position, a fluoro group at the 4-position, and a 4-methoxyphenyl group at the 1-position. This specific arrangement of functional groups imparts distinct chemical and physical properties to the compound, making it a valuable candidate for further investigation.

In recent years, the development of new pharmaceuticals has increasingly focused on the design and synthesis of molecules with precise structural features. The presence of fluorine atoms in 2-ethoxy-4-fluoro-1-(4-methoxyphenyl)benzene is particularly noteworthy, as fluorine can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine atoms can enhance metabolic stability, improve lipophilicity, and modulate receptor binding affinity, all of which are crucial factors in drug discovery and development.

The methoxy group in 2-ethoxy-4-fluoro-1-(4-methoxyphenyl)benzene also plays a vital role in its biological activity. Methoxy groups are known to increase the lipophilicity of molecules, which can enhance their ability to cross biological membranes and reach target sites. Additionally, methoxy groups can participate in hydrogen bonding interactions, contributing to the overall stability and specificity of molecular interactions.

Recent studies have explored the potential applications of 2-ethoxy-4-fluoro-1-(4-methoxyphenyl)benzene as an intermediate in the synthesis of novel drugs. For instance, researchers have utilized this compound as a building block in the development of inhibitors for specific enzymes involved in various diseases. One notable example is its use in the synthesis of inhibitors targeting kinases, which are key enzymes implicated in cancer progression and other proliferative disorders.

The ethoxy group in 2-ethoxy-4-fluoro-1-(4-methoxyphenyl)benzene adds another layer of complexity to its chemical behavior. Ethoxy groups can influence solubility and reactivity, making this compound suitable for a wide range of synthetic transformations. In particular, the ethoxy group can serve as a leaving group in nucleophilic substitution reactions, facilitating the construction of complex molecular architectures.

Beyond its role as an intermediate in drug synthesis, 2-ethoxy-4-fluoro-1-(4-methoxyphenyl)benzene has also been investigated for its potential as a ligand in chemical biology studies. Ligands that bind to specific proteins or receptors can provide valuable insights into biological processes and disease mechanisms. The unique substitution pattern of this compound allows it to interact with a variety of biomolecular targets, making it a promising tool for probing cellular signaling pathways and protein-protein interactions.

In conclusion, 2-ethoxy-4-fluoro-1-(4-methoxyphenyl)benzene (CAS No. 2172184-67-5) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups offers opportunities for developing novel drugs and advancing our understanding of biological systems. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the field.

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